
CID 131857451
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bismuth 2-ethylhexanoate . It is a bismuth salt of 2-ethylhexanoic acid, with the molecular formula C24H48BiO6 and a molecular weight of approximately 641.622 g/mol . This compound is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Bismuth 2-ethylhexanoate: can be synthesized through the reaction of bismuth oxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Bismuth 2-ethylhexanoate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bismuth 2-ethylhexanoate: has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of urethane foams and coatings.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its use as a potential treatment for certain bacterial infections.
Industry: It is used as an industrial lubricant and desiccant.
Mechanism of Action
The mechanism of action of bismuth 2-ethylhexanoate involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by disrupting the cell membranes of bacteria, leading to cell death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Bismuth 2-ethylhexanoate: can be compared with other bismuth compounds such as:
Bismuth subsalicylate: Commonly used in medicine for its antimicrobial properties.
Bismuth nitrate: Used in various industrial applications.
Bismuth oxychloride: Used in cosmetics and pigments.
The uniqueness of bismuth 2-ethylhexanoate lies in its specific application as a catalyst in urethane production and its potential antimicrobial properties .
Properties
Molecular Formula |
C24H48BiO6 |
|---|---|
Molecular Weight |
641.6 g/mol |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
MWXWNYHYPMRCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B13982809.png)

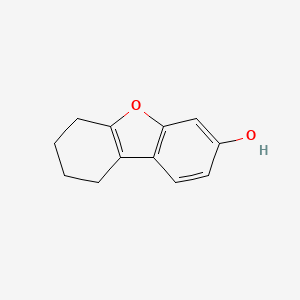

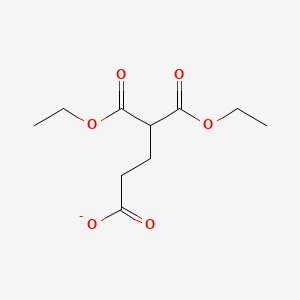
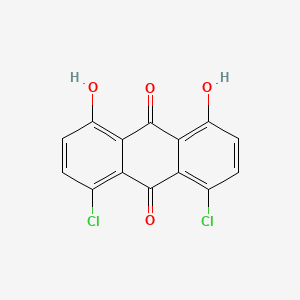


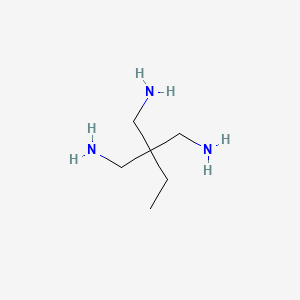
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
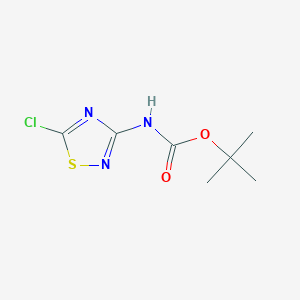
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
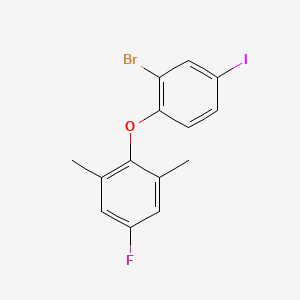
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
